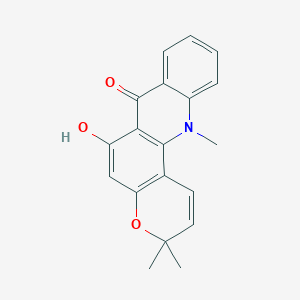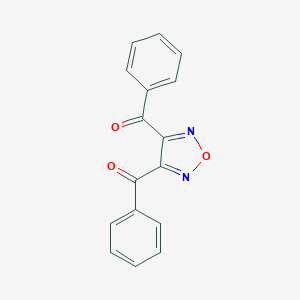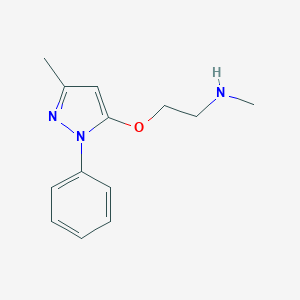
Pyrazole, 3-methyl-5-(2-(methylamino)ethoxy)-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazole, 3-methyl-5-(2-(methylamino)ethoxy)-1-phenyl- is a chemical compound that has been the subject of extensive scientific research in recent years. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities. Pyrazole, 3-methyl-5-(2-(methylamino)ethoxy)-1-phenyl- has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various scientific applications.
Wirkmechanismus
The exact mechanism of action of pyrazole, 3-methyl-5-(2-(methylamino)ethoxy)-1-phenyl- is not fully understood. However, studies have suggested that the compound may act by inhibiting the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, pyrazole, 3-methyl-5-(2-(methylamino)ethoxy)-1-phenyl- may also act by modulating the activity of ion channels and neurotransmitter receptors.
Biochemische Und Physiologische Effekte
Pyrazole, 3-methyl-5-(2-(methylamino)ethoxy)-1-phenyl- has been found to exhibit a range of biochemical and physiological effects. Studies have shown that the compound possesses anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various diseases. Additionally, pyrazole, 3-methyl-5-(2-(methylamino)ethoxy)-1-phenyl- has been found to exhibit antioxidant and anti-tumor properties, further expanding its potential applications.
Vorteile Und Einschränkungen Für Laborexperimente
Pyrazole, 3-methyl-5-(2-(methylamino)ethoxy)-1-phenyl- offers several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and is readily available from commercial sources. Additionally, pyrazole, 3-methyl-5-(2-(methylamino)ethoxy)-1-phenyl- exhibits a range of biochemical and physiological effects, making it a versatile tool for investigating various biological processes. However, the compound also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for research involving pyrazole, 3-methyl-5-(2-(methylamino)ethoxy)-1-phenyl-. One area of interest is the compound's potential as a therapeutic agent for the treatment of various diseases, including inflammation, pain, and cancer. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential interactions with other drugs. Finally, the development of new synthesis methods and modifications to the compound's structure may lead to the discovery of new and more effective therapeutic agents.
Synthesemethoden
Pyrazole, 3-methyl-5-(2-(methylamino)ethoxy)-1-phenyl- can be synthesized using a variety of methods. One of the most common methods involves the reaction of 1-phenyl-3-methyl-5-pyrazolone with methylamine in the presence of ethanol. The resulting product is then treated with ethylene oxide to yield the final compound. Other methods involve the use of different reagents and solvents, depending on the desired outcome.
Wissenschaftliche Forschungsanwendungen
Pyrazole, 3-methyl-5-(2-(methylamino)ethoxy)-1-phenyl- has been studied extensively for its potential use in various scientific applications. One area of research involves the compound's potential as a therapeutic agent. Studies have shown that pyrazole, 3-methyl-5-(2-(methylamino)ethoxy)-1-phenyl- exhibits anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
15083-49-5 |
|---|---|
Produktname |
Pyrazole, 3-methyl-5-(2-(methylamino)ethoxy)-1-phenyl- |
Molekularformel |
C13H17N3O |
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
N-methyl-2-(5-methyl-2-phenylpyrazol-3-yl)oxyethanamine |
InChI |
InChI=1S/C13H17N3O/c1-11-10-13(17-9-8-14-2)16(15-11)12-6-4-3-5-7-12/h3-7,10,14H,8-9H2,1-2H3 |
InChI-Schlüssel |
DWPMXLDTYDNXTE-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCCNC)C2=CC=CC=C2 |
Kanonische SMILES |
CC1=NN(C(=C1)OCCNC)C2=CC=CC=C2 |
Andere CAS-Nummern |
15083-49-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(6S,8R,9S,10R,13S,14S,16R,17R)-17-Acetyl-6,10,13,16-tetramethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B83163.png)
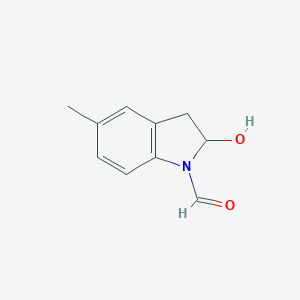
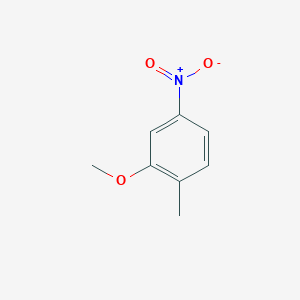
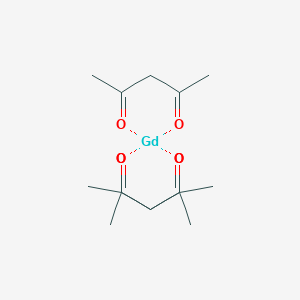
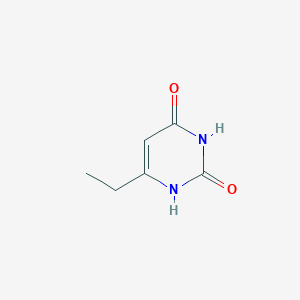

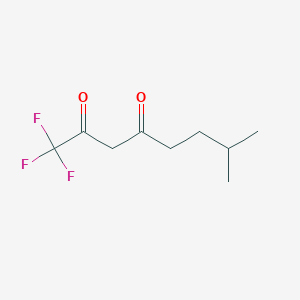
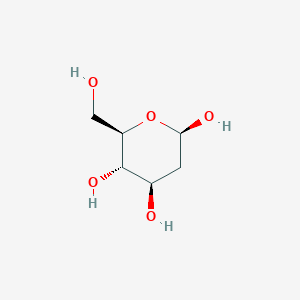
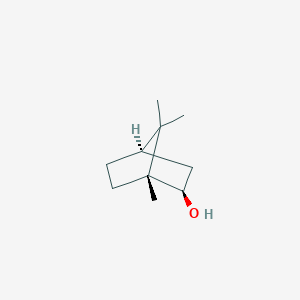
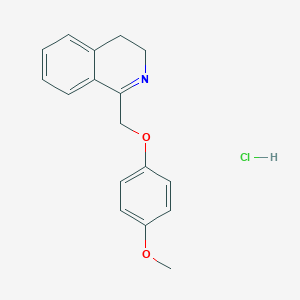
![Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B83187.png)

